Cas no 51329-41-0 (Cobalt(5+),[[4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl-kN21,kN22,kN23,kN24)tetrakis[1-methylpyridiniumato]](2-)]-,(SP-4-1)-)

Cobalt(5+),[[4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl-kN21,kN22,kN23,kN24)tetrakis[1-methylpyridiniumato]](2-)]-,(SP-4-1)- structure
51329-41-0 structure
Productnaam:Cobalt(5+),[[4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl-kN21,kN22,kN23,kN24)tetrakis[1-methylpyridiniumato]](2-)]-,(SP-4-1)-
CAS-nummer:51329-41-0
MF:C44H36CoN8
MW:735.743449211121
CID:377010
PubChem ID:191711

Cobalt(5+),[[4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl-kN21,kN22,kN23,kN24)tetrakis[1-methylpyridiniumato]](2-)]-,(SP-4-1)- Chemische en fysische eigenschappen

Naam en identificatie

    • Cobalt(5+),[[4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl-kN21,kN22,kN23,kN24)tetrakis[1-methylpyridiniumato]](2-)]-,(SP-4-1)-
    • cobalt(3+),5,10,15-tris(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide
    • Cobalt(5+),[[4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl-kN21,kN22,kN23,kN24)tetrakis[1-methylpyridiniumato]](2-)]-,(S
    • tetrakis(N-methyl-4-pyridinium)porphine cobalt(III) complex
    • 51329-41-0
    • Cobalt(5+), ((3,3',3'',3'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis(1-methylpyridiniumato))(2-)-N21,N22,N23,N24)-, (SP-4-1)-
    • YSWG605
    • Cobalt(5+), ((4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis(1-methylpyridiniumato))(2-)-N21,N22,N23,N24)-, (SP-4-1)-
    • Cot4MPyP
    • Cobalt 5,10,15,20-tetra (1-methyl-4-pyridyl) Porphyrin
    • cobalt(3+);5,10,15-tris(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide
    • 63947-81-9
    • Tetrakis(3-N-methylpyridyl)porphinecobalt(III)
    • Inchi: InChI=1S/C44H36N8.Co/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;/h5-28H,1-4H3;/q+2;+3
    • InChI-sleutel: PFQKVULSEGUZSF-UHFFFAOYSA-N
    • LACHT: CN1C=CC(=C2C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)C=C3)C=C1.[Co+3]

Berekende eigenschappen

  • Exacte massa: 735.239
  • Monoisotopische massa: 735.239
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 53
  • Aantal draaibare bindingen: 3
  • Complexiteit: 1500
  • Aantal covalent gebonden eenheden: 2
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 53Ų

Experimentele eigenschappen

  • Kookpunt: °Cat760mmHg
  • Vlampunt: °C

Artikelen aanbevelen

Aanbevolen leveranciers
Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
江苏科伦多食品配料有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
江苏科伦多食品配料有限公司